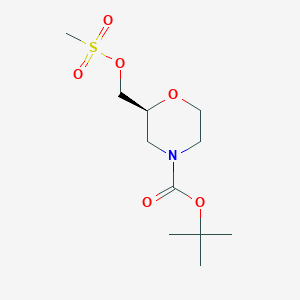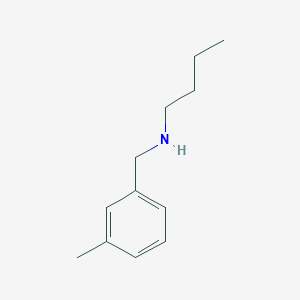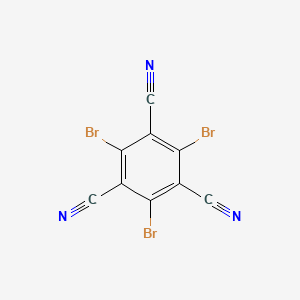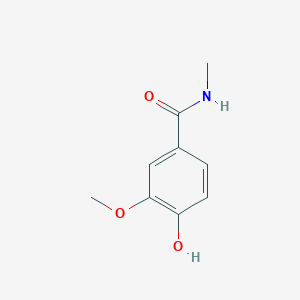
(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE
Overview
Description
(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE is a compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols, aziridines, or epoxides.
Coupling and Cyclization: The amino alcohols undergo coupling reactions with α-haloacid chlorides, followed by cyclization to form the morpholine ring.
Functionalization: The morpholine ring is then functionalized with tert-butyl and methanesulfonyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and methanesulfonyl groups.
N-Methylmorpholine: Contains a methyl group instead of the tert-butyl group.
N-Methylmorpholine N-oxide: An oxidized form of N-methylmorpholine.
Uniqueness
(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl and methanesulfonyl groups enhances its stability and solubility, making it a valuable compound in various applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBBUBQPDCXCJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137169 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606139-90-6 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606139-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)
![1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3146642.png)



![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)



![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)

![4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide](/img/structure/B3146707.png)


